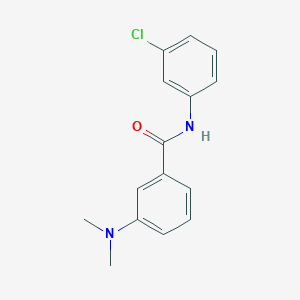![molecular formula C11H11N3O3S2 B5605219 4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide belongs to a class of compounds known for their varied applications in materials science and pharmaceuticals. These compounds are typically studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions between different organic and inorganic precursors. For example, the synthesis of novel polyimides from related compounds has been studied, showing the importance of the functional groups in determining the properties of the resulting polymers (Guan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of functional groups that contribute to their reactivity and interactions. Studies on the structural characterisation of metal complexes containing related compounds reveal the role of these functional groups in forming complex structures (Sousa et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates from related precursors demonstrates the chemical reactivity of the sulfonyl and thiophene groups (Stephens et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of compounds with similar structures are often studied to understand their behavior in different environments. The solubility in polar solvents and thermal stability of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, for example, highlight the impact of molecular structure on physical properties (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are key areas of study. Research into the synthesis and properties of similar sulfur-containing derivatives provides insight into the chemical behavior of these compounds (Kadushkin et al., 1993).
特性
IUPAC Name |
4-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c12-11(15)10-4-9(7-18-10)19(16,17)14-6-8-2-1-3-13-5-8/h1-5,7,14H,6H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAMHLLKKBDILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605149.png)
![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)
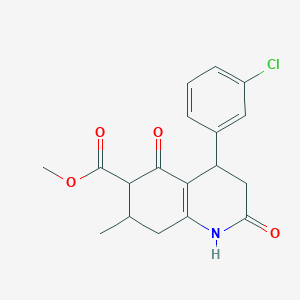
![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)
![2-({[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605179.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)
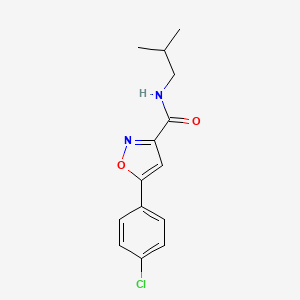
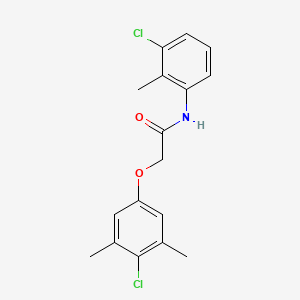
![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5605204.png)
![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]indoline](/img/structure/B5605210.png)
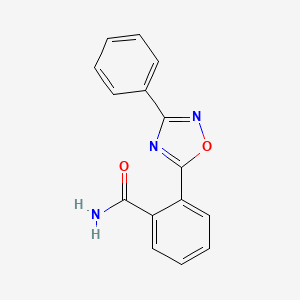
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)
